2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-1-phenylethanol
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Overview
Description
2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)-1-phenylethan-1-ol is a complex organic compound that features a furan ring substituted with a dichlorophenyl group and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)-1-phenylethan-1-ol typically involves multiple steps. One common route starts with the preparation of 5-(2,5-dichlorophenyl)furan-2-carboxylic acid, which is then converted to its corresponding methyl ester. This ester undergoes a series of reactions, including reduction and amination, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)-1-phenylethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)-1-phenylethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)-1-phenylethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(2,5-Dichlorophenyl)-2-furoic acid: Shares the furan ring and dichlorophenyl group but lacks
Properties
Molecular Formula |
C19H17Cl2NO2 |
---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylamino]-1-phenylethanol |
InChI |
InChI=1S/C19H17Cl2NO2/c20-14-6-8-17(21)16(10-14)19-9-7-15(24-19)11-22-12-18(23)13-4-2-1-3-5-13/h1-10,18,22-23H,11-12H2 |
InChI Key |
ASLRYPGIFKSHGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)O |
Origin of Product |
United States |
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